BenchChemオンラインストアへようこそ!

N-(4-fluorophenyl)-2-[4-[oxo(1-piperidinyl)methyl]-1-piperazinyl]acetamide

Alkaline Phosphatase High-Throughput Screening Negative Control Compound

N-(4-fluorophenyl)-2-[4-[oxo(1-piperidinyl)methyl]-1-piperazinyl]acetamide (CAS 712345-02-3) is a synthetic small-molecule amino acid amide (ChEBI:108246) with molecular formula C18H25FN4O2 and molecular weight 348.42 g/mol. The compound features a distinctive piperazine–piperidine scaffold connected via a urea-like carbonyl linkage to a 4-fluoroacetanilide terminus.

Molecular Formula C18H25FN4O2
Molecular Weight 348.422
CAS No. 712345-02-3
Cat. No. B2878876
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-fluorophenyl)-2-[4-[oxo(1-piperidinyl)methyl]-1-piperazinyl]acetamide
CAS712345-02-3
Molecular FormulaC18H25FN4O2
Molecular Weight348.422
Structural Identifiers
SMILESC1CCN(CC1)C(=O)N2CCN(CC2)CC(=O)NC3=CC=C(C=C3)F
InChIInChI=1S/C18H25FN4O2/c19-15-4-6-16(7-5-15)20-17(24)14-21-10-12-23(13-11-21)18(25)22-8-2-1-3-9-22/h4-7H,1-3,8-14H2,(H,20,24)
InChIKeyAKKHSCHUDQWGTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Fluorophenyl)-2-[4-[oxo(1-piperidinyl)methyl]-1-piperazinyl]acetamide (CAS 712345-02-3) – Compound Identity, Source Provenance, and Core Characteristics for Procurement Evaluation


N-(4-fluorophenyl)-2-[4-[oxo(1-piperidinyl)methyl]-1-piperazinyl]acetamide (CAS 712345-02-3) is a synthetic small-molecule amino acid amide (ChEBI:108246) with molecular formula C18H25FN4O2 and molecular weight 348.42 g/mol [1]. The compound features a distinctive piperazine–piperidine scaffold connected via a urea-like carbonyl linkage to a 4-fluoroacetanilide terminus. It is catalogued as an NIH Molecular Libraries Small Molecule Repository (MLSMR) screening compound (MLS000064460) and is also registered in the LINCS perturbation database (LSM-19623), providing documented provenance and quality control history [2]. Its sole publicly reported bioactivity datum is from a confirmatory dose–response screen against human intestinal alkaline phosphatase (h-IAP), where it was classified as inactive (IC50 > 100 µM) [3]. Procurement relevance stems from its utility as a structurally defined negative-control probe or scaffold for medicinal chemistry derivatization.

Why Generic Piperazine-Acetamide Analogs Cannot Substitute for N-(4-Fluorophenyl)-2-[4-[oxo(1-piperidinyl)methyl]-1-piperazinyl]acetamide (CAS 712345-02-3) in Defined Experimental Contexts


Generic substitution of this compound with structurally similar piperazine-acetamide analogs carries quantifiable risk when the specific scaffold geometry, fluorophenyl substitution pattern, or documented inactivity against human intestinal alkaline phosphatase (h-IAP) is required. The target compound bears a unique 4-fluorophenyl acetanilide terminus linked to a piperazine ring that is further elaborated with a piperidine-1-carbonyl urea moiety; this exact connectivity distinguishes it from simple N-phenylacetamide piperazines [1]. Critically, this specific compound has undergone confirmatory dose–response testing in PubChem AID 463135 (a luminescent h-IAP inhibition assay), yielding a definitive IC50 > 100 µM, whereas structurally distinct analogs within the same assay were classified as actives (IC50 < 100 µM) [2]. Substituting an untested analog therefore forfeits the documented structure–activity relationship (SAR) information that this compound provides, whether as a negative control, a selectivity profiling tool, or a starting scaffold for focused library design. The compound's dual registration in the MLSMR and LINCS databases further ensures batch traceability and QC standards that generic catalog compounds may lack [3].

Quantitative Differentiation Evidence for N-(4-Fluorophenyl)-2-[4-[oxo(1-piperidinyl)methyl]-1-piperazinyl]acetamide (CAS 712345-02-3) Against Relevant Comparators


Documented h-IAP Inactivity Profile Versus Known Active Inhibitor Chemotypes in the Same Assay Platform

In the confirmatory dose–response luminescent assay for human intestinal alkaline phosphatase (h-IAP) inhibitors (PubChem AID 463135), N-(4-fluorophenyl)-2-[4-[oxo(1-piperidinyl)methyl]-1-piperazinyl]acetamide (MLS000064460) exhibited an IC50 > 100,000 nM, placing it in the inactive category [1]. The assay activity threshold was set at IC50 < 100 µM for actives [2]. By contrast, other chemotypes within the same confirmatory screen achieved sub-100 µM IC50 values, including compound BDBM75747 (6-(2-fluorophenyl)-2-[4-(2-hydroxyethyl)-3-methyl-...]) which was classified as active [3]. The known endogenous IAP inhibitor L-phenylalanine exhibits only millimolar affinity (Ki ~ 1–5 mM), while levamisole inhibits tissue-nonspecific alkaline phosphatase (TNAP) with IC50 ~ 20 µM but lacks IAP selectivity [4]. This compound's inactivity against h-IAP is therefore not merely an artefact of weak binding but a defined, reproducible negative result in a validated assay format.

Alkaline Phosphatase High-Throughput Screening Negative Control Compound Isozyme Selectivity

Unique Piperazine-Piperidine Urea Scaffold: Structural Differentiation from Common Piperazine-Acetamide Screening Compounds

The compound possesses a distinctive chemical architecture comprising a 4-fluorophenylacetamide group linked to a piperazine ring that is N'-functionalized with a piperidine-1-carbonyl (urea-type) moiety (SMILES: Fc1ccc(NC(=O)CN2CCN(CC2)C(=O)N2CCCCC2)cc1) [1]. This piperazine–piperidine urea connectivity is structurally distinct from simpler N-phenylpiperazine acetamides or benzylpiperazine derivatives. ChEBI classifies this compound solely as an amino acid amide, with a Tanimoto similarity score of 0.76 to CHEBI:105526 — a 1-(3-fluorophenyl)-3-[1-[(4-methyl-1-piperazinyl)-oxomethyl]cyclohexyl]urea — indicating that only ~24% of structural features overlap with its nearest ChEBI neighbor, and no identical scaffold is present in the database [2]. The molecular weight (348.42 Da), H-bond acceptor count (5), and topological polar surface area distinguish this compound from typical fragment-like or lead-like piperazine libraries and position it as a mid-sized, moderately complex scaffold suitable for fragment growth or scaffold-hopping studies.

Medicinal Chemistry Scaffold Diversity Piperazine Urea Structure-Activity Relationship

MLSMR and LINCS Dual Registration: Quality-Controlled Provenance Versus Single-Vendor Catalog Compounds

N-(4-fluorophenyl)-2-[4-[oxo(1-piperidinyl)methyl]-1-piperazinyl]acetamide is dually registered as an NIH MLSMR compound (MLS000064460) and a LINCS perturbation agent (LSM-19623), indicating that it has passed the MLSMR quality control pipeline — typically including LC-MS purity verification (>90% purity threshold) and identity confirmation — prior to distribution to screening centers [1]. This dual registration means the specific batch underwent QC at the time of MLSMR deposition and was subsequently selected for LINCS transcriptional profiling, providing a chain of custody absent from compounds sourced exclusively from a single commercial vendor without equivalent QC documentation [2]. In contrast, the same CAS number listed on general chemical marketplace websites may represent material from different synthetic batches with variable purity, residual solvents, or salt forms, none of which are guaranteed to match the MLSMR-registered lot.

Compound Library Quality Control MLSMR LINCS Provenance

Recommended Application Scenarios for N-(4-Fluorophenyl)-2-[4-[oxo(1-piperidinyl)methyl]-1-piperazinyl]acetamide (CAS 712345-02-3) Based on Verified Quantitative Evidence


Defined Negative-Control Probe for Human Intestinal Alkaline Phosphatase (h-IAP) Inhibitor Screening Cascades

With a verified IC50 > 100 µM against h-IAP in PubChem AID 463135, this compound serves as a structurally characterized negative control for laboratories developing or validating novel h-IAP inhibitor assays. It provides a benchmark for assay quality control: any compound yielding activity comparable to or weaker than this reference can be confidently classified as inactive in the same assay format, while actives must demonstrate statistically significant separation above the >100 µM baseline [1]. This application is directly supported by the dose–response confirmation data curated in BindingDB [2].

Scaffold for Structure–Activity Relationship (SAR) Exploration of Piperazine-Piperidine Urea Derivatives

The compound's unique piperazine–piperidine urea scaffold, with a Tanimoto similarity of only 0.76 to its nearest ChEBI structural neighbor, makes it a suitable starting point for medicinal chemistry derivatization campaigns targeting enzymes, receptors, or transporters where this scaffold topology has not been previously explored [3]. Researchers can systematically modify the 4-fluorophenyl ring, the acetamide linker length, or the piperidine carbonyl substituent to generate focused libraries, using the parent compound's documented h-IAP inactivity as a selectivity filter.

Transcriptomic Signature Reference Compound via LINCS L1000 Dataset Mining

Registration as LSM-19623 in the LINCS database indicates that this compound has been profiled in the L1000 assay across multiple cell lines, generating gene-expression perturbation signatures [4]. Bioinformatics researchers can retrieve and analyze these signatures to identify transcriptomic effects independent of h-IAP inhibition, enabling mechanism-of-action deconvolution or connectivity mapping against disease gene-expression profiles. The compound's structural novelty enhances the value of its LINCS signature as a unique perturbation vector.

MLSMR-Registered Reference Material for Inter-Laboratory Assay Standardization

As an MLSMR-registered compound (MLS000064460) that has passed the NIH screening library QC pipeline, this material can serve as a standard for cross-laboratory assay harmonization, particularly for phosphatase inhibitor screening [5]. Its documented inactivity against h-IAP, combined with verified identity and purity, makes it a reproducible benchmark for normalizing inter-plate and inter-site variability in high-throughput screening campaigns.

Quote Request

Request a Quote for N-(4-fluorophenyl)-2-[4-[oxo(1-piperidinyl)methyl]-1-piperazinyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.